molecular formula C19H19N3O2S B2386741 N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-29-7

N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2386741
CAS No.: 688335-29-7
M. Wt: 353.44
InChI Key: IZXRJOQAUICGRF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
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Biological Activity

N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C19H19N3O2S, with a molecular weight of 353.44 g/mol. The compound features an imidazole ring, which is known for its biological relevance, particularly in pharmacology.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. Key areas of investigation include:

1. Anticancer Activity:
Research indicates that compounds containing imidazole and thioacetamide moieties exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that derivatives similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptotic pathways .

2. Antimicrobial Activity:
The compound has shown promising antibacterial and antifungal properties. A study evaluating related thiazole compounds indicated that modifications at the imidazole position could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values reported for related compounds suggest significant potential for further development .

3. Inhibition of β-secretase:
Recent findings highlight the potential of thioacetamide derivatives as β-secretase (BACE-1) inhibitors, which are crucial in the treatment of Alzheimer's disease. One study reported that certain analogs exhibited IC50 values as low as 4.6 μM, demonstrating their ability to penetrate the blood-brain barrier (BBB) effectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Substituent Effect on Activity
Ethoxy group on phenylEnhances lipophilicity and cellular uptake
Imidazole ringCritical for interaction with biological targets
Thio groupInfluences reactivity and binding affinity

Case Studies

Several studies have investigated the biological activity of similar compounds:

Study 1: Anticancer Efficacy
A derivative with a similar structure was tested against various cancer cell lines, showing significant cytotoxicity with an IC50 value under 10 μM. The mechanism was linked to mitochondrial dysfunction and oxidative stress induction .

Study 2: Antimicrobial Properties
A series of thio-substituted acetamides were evaluated for their antimicrobial activity, revealing potent effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 20 μM depending on the specific structure .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-15(9-11-17)21-18(23)14-25-19-20-12-13-22(19)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXRJOQAUICGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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